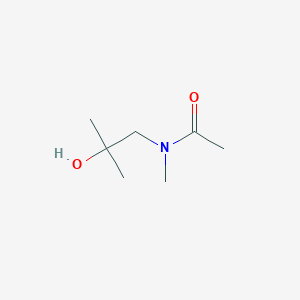
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide
Descripción general
Descripción
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is a chemical compound that has been studied for its potential applications in drug delivery . It is used in the synthesis of hyperbranched polymers, which have many promising features for drug delivery, owing to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .
Synthesis Analysis
The synthesis of N-(2-hydroxy-2-methylpropyl)-N-methylacetamide involves the preparation of hyperbranched polymers with a range of molar masses and particle sizes . This process uses reversible addition–fragmentation chain transfer (RAFT) polymerisation .Molecular Structure Analysis
The molecular structure of N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is complex and involves a range of molar masses and particle sizes . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(2-hydroxy-2-methylpropyl)-N-methylacetamide are complex and involve the use of RAFT polymerisation . This process enables the synthesis of polymers and a gemcitabine-comonomer functionalised polymer pro-drug .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-hydroxy-2-methylpropyl)-N-methylacetamide are influenced by its molecular structure . The compound has a range of molar masses and particle sizes, which can be manipulated through the synthesis process .Aplicaciones Científicas De Investigación
Density Functional Theory Analysis
- Infrared Spectrum Analysis : A study by Ji et al. (2020) utilized density functional theory (DFT) to analyze the infrared spectrum (IR) of N-methylacetamide, focusing on the contributions of amide I, II, and III bands. This research provides valuable insights into the formation of the amide infrared spectrum, with implications for organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Hydrolysis Kinetics in High-Temperature Water
- N-Substituted Amide Hydrolysis : Duan et al. (2010) investigated the hydrolysis kinetics and mechanism of N-methylacetamide (NMA) in high-temperature water. The study revealed the reaction's dependence on water and NMA concentration and pH, contributing to our understanding of hydrolysis in high-temperature conditions (Duan et al., 2010).
Chemoselective Acetylation
- Intermediate in Antimalarial Drug Synthesis : Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is significant for the natural synthesis of antimalarial drugs, showcasing the utility of N-methylacetamide derivatives in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Corrosion Inhibition in Metal Surfaces
- Mild Steel Corrosion Inhibition : Danaee et al. (2020) studied the inhibitory effect of Oxethazaine, which includes N-methylacetamide structures, on corrosion of mild steel in acidic environments. This research highlights the potential application of N-methylacetamide derivatives as corrosion inhibitors, contributing to material science and engineering (Danaee et al., 2020).
Ion-Induced Amide Spectral Shifts
- Cation-Amide Binding Studies : Pluhařová et al. (2014) conducted ab initio molecular dynamics simulations to study the interaction between alkali and alkaline earth cations with aqueous N-methylacetamide. This research aids in understanding specific ion effects on proteins and offers insights into the interactions in protein backbones (Pluhařová et al., 2014).
Transfer Free Energies of Amino Acid Side Chains
- Solvent Polarity Effects : Damodaran and Song (1986) researched the transfer free energies of amino acid side chains from water to N-methylacetamide. This study helps understand the role of solvent polarity in biochemical processes and protein stability (Damodaran & Song, 1986).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(9)8(4)5-7(2,3)10/h10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMNBTSFAHBZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)
![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)





![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
